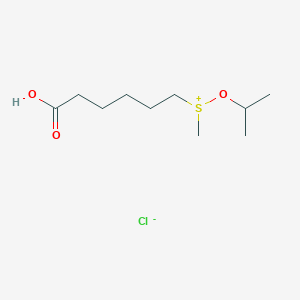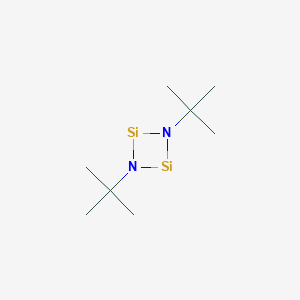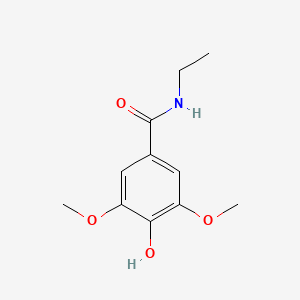
Benzamide, N-ethyl-4-hydroxy-3,5-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-ethyl-4-hydroxy-3,5-dimethoxy- is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of ethyl, hydroxy, and dimethoxy groups attached to the benzamide core, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-ethyl-4-hydroxy-3,5-dimethoxy- typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzoic acid with ethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzamide, N-ethyl-4-hydroxy-3,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of Benzamide, N-ethyl-4-hydroxy-3,5-dimethoxy- involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and oxidative stress.
Comparación Con Compuestos Similares
- Benzamide, N-ethyl-4-hydroxy-3,5-dimethyl-
- Benzamide, N-ethyl-4-hydroxy-3,5-dichloro-
- Benzamide, N-ethyl-4-hydroxy-3,5-dinitro-
Comparison:
- Benzamide, N-ethyl-4-hydroxy-3,5-dimethyl-: Similar structure but with methyl groups instead of methoxy groups, leading to different chemical reactivity and biological activity.
- Benzamide, N-ethyl-4-hydroxy-3,5-dichloro-: Contains chlorine atoms, which can significantly alter its electronic properties and increase its potential as an antimicrobial agent.
- Benzamide, N-ethyl-4-hydroxy-3,5-dinitro-: The presence of nitro groups makes it more reactive and potentially more toxic, with different applications in explosives and pharmaceuticals.
Benzamide, N-ethyl-4-hydroxy-3,5-dimethoxy- stands out due to its unique combination of functional groups, which confer a balance of reactivity and stability, making it versatile for various applications.
Propiedades
Número CAS |
192724-37-1 |
|---|---|
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
N-ethyl-4-hydroxy-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C11H15NO4/c1-4-12-11(14)7-5-8(15-2)10(13)9(6-7)16-3/h5-6,13H,4H2,1-3H3,(H,12,14) |
Clave InChI |
OVSBGNJRRGNFBQ-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=CC(=C(C(=C1)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



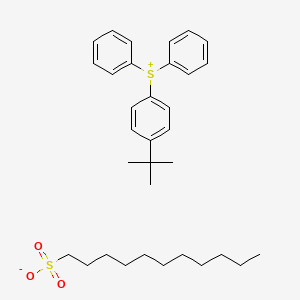
![N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine](/img/structure/B12570254.png)
![Pyridinium, 2,2'-[1,5-pentanediylbis(thio)]bis[1-methyl-](/img/structure/B12570265.png)

![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12570296.png)
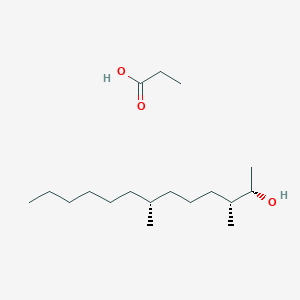
![3-{2-[(Methanesulfonyl)amino]-2-oxoethyl}-2-methyl-1,3-benzothiazol-3-ium chloride](/img/structure/B12570307.png)

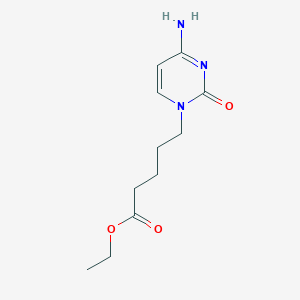
![1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B12570322.png)
